cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
Description
This compound belongs to the 8-azabicyclo[3.2.1]octane family, a bridged bicyclic scaffold with a nitrogen atom at the 8-position. The core structure is rigid, enabling precise spatial orientation of substituents. Key features include:
- Cyclobutyl group: Attached via a carbonyl at the 8-position, contributing steric bulk and lipophilicity.
This scaffold is prevalent in bioactive molecules, including kinase inhibitors () and receptor agonists (). Its synthetic versatility allows modifications at multiple positions, enabling tailored pharmacological profiles.
Properties
IUPAC Name |
cyclobutyl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-16-12-7-10-5-6-11(8-12)14(10)13(15)9-3-2-4-9/h9-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPMMMLFFPHQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, the introduction of the methylthio group, and the construction of the azabicyclo[3.2.1]octane framework. Common reagents used in these reactions include cyclobutyl halides, thiols, and nitrogen-containing bicyclic intermediates. Reaction conditions often involve the use of strong bases, solvents like dichloromethane or tetrahydrofuran, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyclobutyl group can participate in nucleophilic substitution reactions, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted cyclobutyl derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, while the methylthio group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Substituent Analysis of 8-azabicyclo[3.2.1]octane Derivatives
Key Observations :
- Position 8 : Cyclobutyl (target) vs. difluorocyclopropyl (PF-06700841) or benzothiazole (tropifexor). Larger substituents here enhance target selectivity via steric effects.
- Position 3 : Methylthio (target) vs. pyrimidinyl (PF-06700841) or oxazolyl (tropifexor). Sulfur atoms may improve metabolic stability compared to heteroaromatic groups.
- Rigidity : The bicyclo core enforces a fixed conformation, critical for receptor binding (e.g., FXR agonism in tropifexor) .
Critical Analysis :
- The target compound’s synthesis likely mirrors ’s palladium-catalyzed approach, enabling efficient C–N bond formation .
- highlights the use of trifluoromethanesulfonate for activating intermediates, a strategy applicable to introducing cyclobutyl groups .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and ADME Profiles
Insights :
- The target’s methylthio group may enhance membrane permeability compared to tropifexor’s polar oxazole.
- PF-06700841’s balanced logP aligns with oral bioavailability, a benchmark for the target compound .
Biological Activity
Cyclobutyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a compound of interest in medicinal chemistry, particularly due to its structural similarity to various biologically active molecules. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHNOS
- Molecular Weight : 239.38 g/mol
The structure features a bicyclic azabicyclo[3.2.1]octane core, which is known for its diverse biological activities.
Biological Activity Overview
This compound exhibits several biological activities, primarily through interaction with various receptors in the central nervous system (CNS).
1. Opioid Receptor Interaction
Research indicates that compounds with similar structures can act as selective kappa-opioid receptor antagonists. For instance, studies on related bicyclic compounds reveal that modifications to the structure can enhance selectivity and potency against opioid receptors .
2. Antidepressant Properties
The compound's structure suggests potential antidepressant activity, similar to other azabicyclo compounds that have shown efficacy in treating mood disorders through modulation of neurotransmitter systems .
3. Neuroprotective Effects
Preliminary studies suggest that derivatives of azabicyclo compounds may exhibit neuroprotective properties, potentially useful in conditions like Alzheimer's disease . The mechanism is thought to involve the inhibition of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in synaptic clefts.
Structure-Activity Relationship (SAR)
A detailed SAR analysis can provide insights into how modifications to the this compound structure influence its biological activity:
Case Study 1: Opioid Receptor Antagonism
In a study examining a series of azabicyclo compounds, this compound was evaluated for its antagonist properties at kappa-opioid receptors. It demonstrated significant antagonistic activity with an IC50 value comparable to existing kappa antagonists .
Case Study 2: Neuroprotective Screening
Another investigation focused on the neuroprotective effects of related bicyclic compounds showed promising results in preventing neuronal cell death in vitro models of neurodegeneration. The compound's ability to inhibit AChE was highlighted as a potential mechanism for its protective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
